Product packaging for Acid yellow 127(Cat. No.:CAS No. 73384-78-8)

Acid yellow 127

Cat. No.: B1592793
CAS No.: 73384-78-8
M. Wt: 648.5 g/mol
InChI Key: PTLDRIFIKRWNLP-UHFFFAOYSA-M
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Description

Contextualization of Acid Yellow 127 in Industrial Applications and Effluent Streams

This compound, also identified by the Colour Index (C.I.) number 18888, sees extensive use in several industrial sectors. worlddyevariety.com Its primary application is in the textile and leather industries for the dyeing of protein fibers like wool and silk, as well as synthetic fibers such as polyamide. worlddyevariety.comhztya.com The dye is valued for its bright, colorful green-light yellow shade and its good light and washing fastness properties. worlddyevariety.comspecialchem.com It can be applied to fabrics directly or through printing processes. worlddyevariety.com Beyond textiles, it is also utilized in the paper industry and for leather coloration. worlddyevariety.comspecialchem.com

The industrial processes that use this compound, particularly textile dyeing, are significant contributors to water consumption and pollution. lsu.edu Due to inefficiencies in the dyeing process, a substantial portion of the dye does not bind to the fibers and is released into wastewater. researchgate.net Consequently, this compound is a common constituent of industrial effluent streams, especially from textile manufacturing facilities. researchgate.netresearchgate.net The presence of this and other dyes in wastewater is a major environmental concern, as these effluents often contain hazardous materials, including residual dyes, acids, and salts, and can be toxic to aquatic life. lsu.eduresearchgate.net

Rationale for Advanced Academic Investigation of this compound

The prevalence of this compound in industrial wastewater provides a strong rationale for its advanced academic investigation. Synthetic dyes, particularly azo dyes, are often resistant to degradation under natural environmental conditions due to their complex aromatic structures. researchgate.net This persistence means they can remain in aquatic ecosystems for extended periods, leading to aesthetic pollution and reducing light penetration, which in turn affects photosynthesis in aquatic plants.

Much of the academic research is therefore focused on developing effective methods for removing this compound from wastewater. researchgate.netresearchgate.net As an anionic (negatively charged) dye, its removal through adsorption processes is a key area of study. researchgate.net Researchers are exploring various adsorbent materials, both synthetic and natural, to bind with the dye molecules and extract them from aqueous solutions. researchgate.netresearchgate.net Understanding the chemical interactions between the dye and different adsorbents, the kinetics of the removal process, and the factors influencing its efficiency are central to this research. researchgate.net Furthermore, there is a recognized need to fully comprehend the potential environmental impacts of the dye itself, which drives toxicological and degradation studies. guidechem.com

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research on this compound is largely concentrated on remediation technologies for dye-contaminated wastewater. A significant trajectory involves the use of low-cost, sustainable biosorbents. For instance, studies have demonstrated the potential of fish scales, a discarded byproduct from the fish processing industry, as a promising bio-sorbent for removing this compound. researchgate.netlsu.edu Research in this area has optimized various process parameters like temperature, contact time, and adsorbent amount, achieving high removal percentages. researchgate.netlsu.edu The maximum absorption of this compound by fish scales has been recorded as 3.4 mg/g, with a removal efficiency of up to 93%. researchgate.netlsu.edu

Another major research avenue is the application of advanced engineered materials. Functionalized nanoporous silica (B1680970), such as SBA-3, has been investigated for its high adsorption capacity for acid dyes, including this compound. researchgate.net Studies have examined how modifying these materials with different amine groups can enhance their efficiency in capturing dye molecules from water. researchgate.net The kinetics of this adsorption process are often found to follow a pseudo-second-order model, and the equilibrium data can be described by Langmuir or Freundlich isotherm models. researchgate.netphyschemres.org

Despite these advancements, significant knowledge gaps remain. While much of the research focuses on the physical removal of the dye from water, there is less information on the complete degradation of this compound and the potential toxicity of any transformation byproducts. Further investigation into advanced oxidation processes (AOPs) or microbial degradation specific to this compound is needed. A comprehensive understanding of its long-term environmental fate and full toxicological profile is still lacking, highlighting a critical area for future research. guidechem.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
C.I. Name This compound worlddyevariety.com
C.I. Number 18888 worlddyevariety.com
CAS Number 73384-78-8 worlddyevariety.comspecialchem.com
Molecular Formula C₂₆H₂₀Cl₂N₉NaO₄S worlddyevariety.com
Molecular Weight 648.5 g/mol
Class Monoazo worlddyevariety.com
Physical Form Powder worlddyevariety.comspecialchem.com
Color Colourful green light yellow worlddyevariety.com

Table 2: Research Findings on this compound Removal

Adsorbent Material Adsorption Model Maximum Adsorption Capacity (mg/g) Key Finding Source
Fish Scales - 3.4 High removal efficiency (93%) from textile wastewater. researchgate.netlsu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20Cl2N9NaO4S B1592793 Acid yellow 127 CAS No. 73384-78-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2N9O4S.Na/c1-15-22(23(38)37(35-15)20-11-7-6-10-18(20)27)34-33-19-14-16(12-13-21(19)42(39,40)41)29-25-30-24(28)31-26(32-25)36(2)17-8-4-3-5-9-17;/h3-14,22H,1-2H3,(H,39,40,41)(H,29,30,31,32);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLDRIFIKRWNLP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)N(C)C4=CC=CC=C4)S(=O)(=O)[O-])C5=CC=CC=C5Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N9NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73384-78-8
Record name Acid Yellow 127
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-[[4-chloro-6-(methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Environmental Dynamics and Impact Assessment of Acid Yellow 127 Contamination

Occurrence and Distribution of Acid Yellow 127 in Anthropogenically Impacted Aquatic Systems

This compound, a synthetic organic compound, is primarily manufactured for its coloring properties. guidechem.comworlddyevariety.com Its principal application is in the industrial dyeing of materials such as wool, silk, and polyamide fabrics. worlddyevariety.comchemicalbook.comhztya.com It is also utilized in the coloration of leather. worlddyevariety.com The manufacturing process and its subsequent use in dyeing industries represent the primary pathways for its introduction into the environment.

Given its high solubility in water, this compound is a component of the aqueous effluents generated by facilities that use it. guidechem.comworlddyevariety.comchemicalbook.com During the dyeing process for textiles, a significant portion of the dye may not bind to the fabric, leading to its release into industrial wastewater. tecnoscientifica.comfibre2fashion.com Inefficiencies in dyeing can result in losses ranging from 2% for some dye classes to as high as 50% for others, which then enter wastewater streams. tecnoscientifica.comfibre2fashion.com Consequently, the primary areas of occurrence for this compound are anthropogenically impacted aquatic systems that receive effluents from textile and leather manufacturing plants. guidechem.comhztya.com

While specific environmental monitoring data for this compound concentrations in open water bodies like rivers and lakes is not widely documented in available literature, its presence can be inferred in industrial discharge zones. Research into its potential environmental impacts is noted as an area requiring further investigation. guidechem.com

Broader Environmental Burden Associated with Synthetic Acid Dyes in Effluents

The release of synthetic dyes, including acid dyes like this compound, into the environment from industrial effluents contributes significantly to water pollution. The textile industry is a major source of this pollution due to the large volumes of water and dyes used in its processes. core.ac.uknih.gov The environmental burden is multifaceted and impacts the physical, chemical, and biological characteristics of aquatic ecosystems.

A primary and immediate impact is the coloration of receiving water bodies. Because synthetic dyes are highly visible even at very low concentrations (less than 1 ppm), they can significantly alter the aesthetic quality of water. core.ac.uknih.gov This coloration has a direct effect on aquatic flora by reducing the penetration of sunlight, which in turn inhibits the process of photosynthesis. fibre2fashion.comcore.ac.ukresearchgate.net This disruption affects the entire food web, which depends on these primary producers.

Furthermore, dye-containing effluents can alter the chemical balance of aquatic environments. They often contribute to an increase in the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). core.ac.uknih.gov A layer of dye on the water's surface can also impede the diffusion of atmospheric oxygen into the water, leading to a decrease in dissolved oxygen levels, which is critical for the survival of aquatic fauna. fibre2fashion.comcore.ac.ukresearchgate.net Synthetic dyes are generally stable organic compounds that are resistant to degradation, making them persistent pollutants in the environment. tecnoscientifica.comcore.ac.uk

The table below details the general characteristics of typical textile effluents, categorized by their chemical oxygen demand (COD) content.

Wastewater TypeCOD (mg/L)Conductivity (µS/cm⁻¹)
High Strength>15002900
Medium Strength9702500
Low Strength4602100
This table is based on data from a study on the environmental impact of dyes. core.ac.uk

Research on Environmental Fate and Transport Mechanisms of this compound (excluding specific ecotoxicological dose-response data)

The environmental fate and transport of a chemical describe its movement and transformation in the environment. cdc.gov These processes are governed by the compound's physicochemical properties and its interaction with environmental factors. cdc.govmsu.edu For this compound, its behavior is characteristic of a water-soluble, ionic azo dye. guidechem.comchemicalbook.commst.dk

Transport: The high water solubility of this compound is a key factor in its environmental transport. guidechem.comchemicalbook.com Once released into an aquatic system, it is readily transported with the flow of water. Its ionic nature, conferred by sulfonate groups, means it exists as an anion in aqueous solutions. guidechem.commst.dk This characteristic suggests a high degree of mobility in water. However, this ionic property also means it can be adsorbed to sediments and soil particles through ion-exchange processes, which can limit its transport in water to some extent. mst.dk Due to its molecular structure and low vapor pressure, volatilization from water or soil surfaces is not considered a significant transport pathway for acid dyes like this compound. mst.dk

Fate (Transformation and Degradation): The fate of this compound is largely determined by its stability. Azo dyes are engineered to be chemically and photolytically stable to ensure their effectiveness as colorants. mst.dk This inherent stability makes them resistant to many natural degradation processes.

Biodegradation: Azo dyes are known to be recalcitrant to aerobic biodegradation. mst.dk The electron-deficient nature of the azo group makes them less susceptible to oxidative breakdown by microorganisms. mst.dk Studies on similar acid dyes have shown poor biodegradability. europa.eu

Photolysis: Although azo dyes absorb light in the visible and UV spectrum, photolysis is not considered a major degradation pathway due to their designed stability against light. mst.dk

Chemical Transformation: The compound can undergo chemical reactions such as oxidation and reduction, which can alter its structure and break down the chromophore responsible for its color. The degradation of azo dyes can be influenced by environmental conditions such as pH. researchgate.netresearchgate.net

The table below summarizes some of the key properties of this compound that influence its environmental dynamics.

PropertyValue/DescriptionImplication for Fate and Transport
Chemical Formula C₂₆H₂₀Cl₂N₉NaO₄SProvides basic molecular identity. worlddyevariety.comchemicalbook.com
CAS Number 73384-78-8Unique identifier for the chemical substance. guidechem.comworlddyevariety.comchemicalbook.com
Class Monoazo DyeAzo linkage is resistant to aerobic degradation. worlddyevariety.commst.dk
Water Solubility SolubleHigh mobility in aquatic systems. guidechem.comworlddyevariety.comchemicalbook.com
Physical State Yellow PowderForm in which it is used and potentially released. worlddyevariety.comchemicalbook.com
Ionic Nature Anionic (due to sulfonate groups)Influences adsorption to soil/sediment via ion exchange. guidechem.commst.dk

Advanced Remediation Technologies for Acid Yellow 127 Removal and Degradation

Adsorption-Based Methodologies for Acid Yellow 127 Abatement

Adsorption has emerged as a highly effective and widely studied method for the removal of dyes from aqueous solutions due to its operational simplicity, high efficiency, and the potential for adsorbent regeneration. This section delves into the advancements in adsorption technologies specifically tailored for the remediation of this compound, a prevalent anionic dye in textile industry effluents. The focus is on the development and characterization of novel adsorbents, as well as the mechanistic understanding of the adsorption process through isotherm and kinetic modeling.

Development and Physicochemical Characterization of Novel Adsorbents for this compound

The quest for cost-effective and environmentally friendly adsorbents has led to the exploration of a wide array of materials, ranging from natural bio-sorbents to engineered hybrid materials. The efficacy of these materials is intrinsically linked to their physicochemical properties, such as surface area, porosity, and the presence of specific functional groups.

Natural and modified bio-sorbents have garnered significant attention owing to their abundance, low cost, and biodegradability.

Fish Scales: A readily available waste product from the fish processing industry, fish scales have shown promise as a bio-sorbent for anionic dyes like this compound. mdpi.com The primary components of fish scales responsible for dye removal are collagen, an organic protein, and hydroxyapatite (B223615), an inorganic mineral. mdpi.com Physicochemical characterization using techniques such as Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR) has been employed to understand the adsorbent's morphology and composition. researchgate.net Studies have revealed that fish scales can achieve a maximum absorption of 3.4 mg/g for this compound, with a removal percentage of up to 93%. mdpi.comresearchgate.net The architectural variations and heterogeneous composition of fish scales contribute to their adsorption capabilities. researchgate.net

Chitosan (B1678972) Derivatives: Chitosan, a biopolymer derived from the deacetylation of chitin (B13524) found in crustacean shells, is a well-known adsorbent for various pollutants, including dyes. scialert.net Its effectiveness in removing anionic dyes stems from the protonation of its amino groups in acidic solutions, which creates positively charged sites that can electrostatically interact with the anionic dye molecules. researchgate.net The degree of deacetylation is a crucial factor influencing the adsorption capacity of chitosan for anionic dyes. scialert.net While specific studies focusing solely on this compound are limited, the general principles of acid dye adsorption onto chitosan are well-established. scialert.netnih.gov

Moringa Peregrina Seeds: The seeds of Moringa peregrina have been investigated as a natural and non-toxic adsorbent for the treatment of dye-containing wastewater. researchgate.netscispace.comresearchgate.net These seeds have demonstrated effectiveness in removing acidic yellow dyes from aqueous solutions. researchgate.netscispace.com The adsorption capacity of Moringa peregrina seeds has been reported to be 22.85 mg/g for an acidic yellow dye. researchgate.net The use of response surface methodology has shown that Moringa peregrina can effectively remove pigments under specific conditions. scispace.com

Table 1: Physicochemical Characterization of Natural and Modified Bio-sorbents

AdsorbentKey ComponentsCharacterization TechniquesReported Adsorption Capacity for Acidic Yellow Dyes
Fish ScalesCollagen, Hydroxyapatite mdpi.comSEM-EDS, TGA, FTIR researchgate.net3.4 mg/g for this compound mdpi.com
Chitosan DerivativesChitin, Amino groups scialert.net-Effective for various acid dyes researchgate.netnih.gov
Moringa Peregrina Seeds--22.85 mg/g for an acidic yellow dye researchgate.net

To enhance adsorption capacity and selectivity, researchers have focused on developing engineered and hybrid adsorbent materials.

Activated Bone Char: Bone char, produced from the pyrolysis of animal bones, is a porous adsorbent with a high content of hydroxyapatite and carbon. bham.ac.uktandfonline.com Activation of bone char can further enhance its surface area and adsorption capabilities. researchgate.net Studies on the removal of Acid Yellow 17, a structurally similar dye to this compound, have demonstrated the high potential of activated bone char as an adsorbent. researchgate.net The maximum dye removal efficiency of 91.43% for Acid Yellow 17 was achieved under optimized conditions. researchgate.net The porous structure and the presence of both polar (hydroxyapatite) and non-polar (carbon) components contribute to its effectiveness in adsorbing a range of pollutants. tandfonline.com

Mechanistic Studies of this compound Adsorption Processes

Understanding the mechanism of adsorption is crucial for optimizing the process and designing more efficient adsorbents. This involves studying the equilibrium and kinetic aspects of the dye-adsorbent interaction.

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. Various isotherm models are used to analyze the experimental data and provide insights into the adsorption mechanism.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. researchgate.net It is often used to determine the maximum adsorption capacity of an adsorbent. The adsorption of Acid Yellow 17 onto activated bone char was found to fit well with the Langmuir isotherm model. researchgate.net

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. researchgate.net The adsorption of an acidic yellow dye onto Moringa peregrina seeds was best described by the Freundlich isotherm. researchgate.net

Dubinin-Radushkevich Isotherm: This model is more general than the Langmuir isotherm and is applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface. researchgate.net

Temkin Isotherm: This model takes into account the effects of indirect adsorbate-adsorbate interactions on adsorption and suggests that the heat of adsorption of all molecules in the layer would decrease linearly with coverage. nih.gov

Table 2: Adsorption Isotherm Model Parameters for Acidic Yellow Dyes

AdsorbentDyeBest Fit Isotherm ModelKey Findings
Activated Bone CharAcid Yellow 17Langmuir researchgate.netIndicates monolayer adsorption. researchgate.net
Moringa Peregrina SeedsAcidic Yellow DyeFreundlich researchgate.netSuggests heterogeneous surface adsorption. researchgate.net

Adsorption kinetics describe the rate of dye uptake by the adsorbent and provide information about the rate-limiting step of the adsorption process.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.net

Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step may be chemical sorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. scialert.net The adsorption of an acidic yellow dye onto Moringa peregrina seeds and Acid Yellow 17 onto activated bone char were both well-described by the pseudo-second-order kinetic model, suggesting that chemisorption is the rate-limiting step. researchgate.netresearchgate.net

Intraparticle Diffusion Model: This model is used to identify the mechanism and rate-controlling steps affecting the kinetics of adsorption. researchgate.net If the plot of the amount of dye adsorbed versus the square root of time passes through the origin, then intraparticle diffusion is the sole rate-limiting step. Otherwise, both boundary layer diffusion and intraparticle diffusion are involved. researchgate.net

Table 3: Adsorption Kinetic Model Parameters for Acidic Yellow Dyes

AdsorbentDyeBest Fit Kinetic ModelKey Findings
Activated Bone CharAcid Yellow 17Pseudo-Second-Order researchgate.netSuggests chemisorption as the rate-limiting step. researchgate.net
Moringa Peregrina SeedsAcidic Yellow DyePseudo-Second-Order researchgate.netIndicates chemisorption is likely the rate-determining step. researchgate.net
Elucidation of Surface Interactions and Binding Mechanisms (e.g., Ion-Exchange, Electrostatic Attractions, Chemisorption)

The removal of this compound from aqueous solutions by adsorption is governed by a combination of surface interactions and binding mechanisms. The predominant forces at play are largely dependent on the specific adsorbent used and the chemistry of the wastewater. The primary mechanisms involved in the adsorption of anionic dyes like this compound include ion-exchange, electrostatic attractions, and to a lesser extent, chemisorption.

Ion-Exchange: In the context of dye adsorption, ion-exchange is a significant mechanism, particularly when using adsorbents with charged functional groups. For anionic dyes such as this compound, which possess negatively charged sulfonate groups in solution, adsorbents with a net positive surface charge are effective. The process involves the exchange of anions between the adsorbent surface and the dye molecules in the solution. For instance, adsorbents like modified clays (B1170129) or certain types of activated carbon can be tailored to have positively charged sites that readily exchange with the anionic dye molecules.

Electrostatic Attractions: Electrostatic attraction is a key driving force in the adsorption of this compound, especially on adsorbents where the surface charge is pH-dependent. At acidic pH values, the surface of many common adsorbents, such as activated carbon, becomes protonated, leading to a net positive charge. This positively charged surface then attracts the negatively charged anionic dye molecules through electrostatic forces. researchgate.net Research on the adsorption of Acid Yellow RR, a similar anionic dye, demonstrated that the capacity of activated carbon to adsorb the dye is enhanced in acidic solutions due to the excess positive charge on its surface. researchgate.net

Chemisorption: While physical adsorption mechanisms like ion-exchange and electrostatic attraction are often dominant, chemisorption can also play a role. Chemisorption involves the formation of a chemical bond between the dye molecules and the adsorbent surface, resulting in a more stable and often irreversible adsorption. This can occur if the adsorbent has specific functional groups that can react with the dye molecule. However, for this compound, this mechanism is generally considered less prevalent than physical adsorption.

Parametric Optimization of this compound Adsorption Systems

The efficiency of removing this compound from wastewater through adsorption is influenced by several operational parameters. Optimizing these parameters is essential for achieving maximum removal efficiency and for the economic viability of the treatment process.

The pH of the solution is a critical factor in the adsorption of this compound as it affects both the surface charge of the adsorbent and the ionization of the dye molecule. For anionic dyes like this compound, adsorption is generally more favorable in acidic conditions.

In a study on the adsorption of Acid Yellow RR onto activated carbon, it was observed that the amount of dye adsorbed was significantly higher in acidic pH compared to neutral or alkaline environments. scirp.org At a 10 ppm concentration, one type of activated carbon adsorbed 47% of the Acid Yellow RR at an acidic pH, while the adsorption was only 1% at an alkaline pH. scirp.org This is because a lower pH leads to a more positively charged adsorbent surface, which enhances the electrostatic attraction with the anionic dye molecules. Conversely, at a higher pH, the adsorbent surface tends to be negatively charged, leading to electrostatic repulsion and competition for adsorption sites with excess hydroxide (B78521) ions (OH⁻). researchgate.net

Similarly, research on the removal of Acid Yellow 11 using activated carbon derived from Pisum Sativum peels found that the highest removal percentage of 99.1% was achieved at a pH of 2. nih.gov The removal efficiency increased from 89.5% to 99.1% when the pH was increased from 1 to 2, and then sharply decreased as the pH was further increased. nih.gov For Acid Yellow 17, maximum adsorption on activated rice husk was also observed at a pH of 2. irjet.net

Table 1: Effect of pH on the Adsorption of Various Acid Yellow Dyes

The initial concentration of the dye in the wastewater is another crucial parameter that affects adsorption capacity. Generally, the amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) increases with an increase in the initial dye concentration, while the percentage of dye removal may decrease.

In a study involving Acid Yellow RR and granulated activated carbon, it was found that the amount of dye adsorbed was higher at lower ppm concentrations when the adsorbent dose was kept constant. scirp.org For Acid Yellow 11, the adsorption capacity of activated carbon increased as the initial dye concentration was raised from 100 mg/L to 400 mg/L. nih.gov Similarly, for Acid Yellow 17, as the concentration increased, the percentage of adsorption decreased. irjet.net

Table 2: Influence of Initial Concentration on Adsorption of Different Acid Yellow Dyes

The adsorbent dosage and contact time are critical for designing an efficient and cost-effective adsorption system. An increase in the adsorbent dosage generally leads to a higher percentage of dye removal due to the increased availability of adsorption sites. jaas.ac.cn However, the amount of dye adsorbed per unit mass of adsorbent tends to decrease. For the removal of Acid Yellow 11, increasing the adsorbent dose from 0.75 to 2.5 g/L resulted in a decrease in the equilibrium adsorption capacity (qₑ), while the percentage of dye removal increased. nih.gov

Contact time is the duration for which the adsorbent is in contact with the dye solution. The rate of adsorption is typically rapid at the beginning and then slows down as the available adsorption sites become occupied, eventually reaching equilibrium. The optimal contact time is the point at which maximum adsorption is achieved. For Acid Yellow 11, the adsorption process was rapid in the first 15 minutes, and equilibrium was reached after 150 minutes. nih.gov In the case of Acid Yellow 17, the equilibrium contact time was found to be 80 minutes. irjet.net

Table 3: Optimal Adsorbent Dosage and Contact Time for Various Acid Yellow Dyes

Temperature can influence the adsorption process by affecting the solubility of the dye and the kinetic energy of the dye molecules. The effect of temperature can indicate whether the adsorption process is endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature). For Acid Yellow 17, an increase in temperature led to an increase in adsorption capacity, suggesting an endothermic process. irjet.net

Stirring or agitation speed is important for ensuring proper contact between the dye molecules and the adsorbent, which helps in overcoming mass transfer resistance. nih.gov An optimal stirring speed can enhance the rate of adsorption.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds, such as this compound, into simpler and less toxic substances.

Common AOPs include ozonation, Fenton and photo-Fenton processes, and photocatalysis. While specific studies on the degradation of this compound using AOPs are limited, research on similar acid yellow dyes demonstrates the high potential of these technologies.

Ozonation: Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down complex organic molecules. Studies on the ozonation of Acid Yellow 17 have shown it to be a very effective method for color removal from synthetic textile wastewater. nih.gov The efficiency of the process is dependent on the ozonation time and the initial dye concentration. nih.gov The biodegradability of the wastewater was also found to increase with an increase in ozonation time. nih.gov

Fenton and Photo-Fenton Processes: The Fenton process utilizes hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is particularly effective in acidic conditions. A study on the degradation of Acid Yellow 17 using the Fenton process achieved 89% degradation under optimal conditions. researchgate.net The degradation kinetics were found to follow a pseudo-first-order reaction. researchgate.net The photo-Fenton process is an enhancement of the Fenton process where UV light is used to accelerate the generation of hydroxyl radicals, often leading to higher degradation rates.

Photocatalysis: Photocatalysis involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with light of a suitable wavelength, generates electron-hole pairs. These, in turn, react with water and oxygen to produce hydroxyl radicals. The photocatalytic degradation of Acid Yellow 23 has been investigated, showing that the efficiency is dependent on the type of TiO₂ polymorph (anatase or rutile) and the presence of H₂O₂. lidsen.com Another study on Acid Yellow 17 demonstrated that ZrO₂-CeO₂ hollow spheres could achieve 88% degradation in 180 minutes through a photo-catalytic process. deswater.com

These AOPs offer promising alternatives to conventional treatment methods for the complete mineralization of this compound and other persistent organic pollutants in industrial effluents.

Photocatalytic Degradation of this compound

Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the degradation of recalcitrant organic pollutants like this compound (AY 127). This process typically involves the generation of highly reactive species, such as hydroxyl radicals, upon the irradiation of a semiconductor photocatalyst with a suitable light source. These radicals then attack and break down the complex structure of the dye molecule.

Development and Characterization of Novel Photocatalysts (e.g., ZnO, TiO2, Doped Titania)

The efficacy of photocatalytic degradation is heavily dependent on the properties of the photocatalyst used. Researchers have focused on developing and characterizing various semiconductor materials, with Zinc Oxide (ZnO) and Titanium dioxide (TiO2) being among the most studied for dye degradation due to their high photoactivity, stability, and low cost. mdpi.com

Zinc Oxide (ZnO): ZnO is an n-type semiconductor with a wide band gap of approximately 3.37 eV. nih.gov It can be synthesized using various methods, including the sol-gel technique, which allows for the creation of nanoparticles with desirable characteristics. nih.govnih.gov Characterization using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) has confirmed the hexagonal wurtzite structure and nano-scale particle size (20–50 nm) of ZnO catalysts used in azo dye degradation. nih.gov Smaller particle sizes are generally preferred as they offer more active sites, which promotes the formation of radicals and the adsorption of dye molecules on the catalyst's surface. nih.gov For instance, ZnO prepared at a calcination temperature of 400 °C has shown high photocatalytic activity. nih.gov

Titanium Dioxide (TiO2): TiO2 is another widely employed photocatalyst, valued for its chemical stability, non-toxicity, and cost-effectiveness. mdpi.comnih.gov Like ZnO, it has a wide band gap (around 3.2 eV) and is effective under UV irradiation. mdpi.comresearchgate.net TiO2 can be used in various forms, including as a nanomaterial immobilized on supports like activated carbon or cellulose (B213188) acetate (B1210297) to prevent particle aggregation and facilitate catalyst recovery. nih.govinpressco.com This supported approach can enhance the specific surface area and adsorptive capacity of the catalyst. nih.gov

Doped Titania: To overcome the limitation of TiO2's wide band gap, which restricts its activity primarily to the UV spectrum, doping with metals or non-metals has been explored. researchgate.netmdpi.com Doping can introduce intermediate energy levels within the TiO2 bandgap, allowing it to absorb a broader range of light, including visible light. mdpi.commdpi.com Non-metal doping with elements like nitrogen and fluorine can shift the electronic band gap, enhancing solar light absorption and leading to significantly improved photocatalytic activity. nih.govrsc.org Similarly, co-doping with two different metal cations can improve performance through cooperative effects that decrease the recombination of photogenerated electron-hole pairs and increase radiation absorption. mdpi.com For example, vanadium-doped TiO2 nanocatalysts have demonstrated the ability to achieve total photodegradation of acid dyes under visible light irradiation. electrochemsci.org

Influence of Light Source and Irradiation Parameters (UV, Visible Light)

The light source and its parameters are critical variables in photocatalysis, as the process relies on the absorption of photons with energy equal to or greater than the catalyst's band gap. mdpi.comnih.gov

UV Light: Both ZnO and undoped TiO2 have wide band gaps, making them highly effective under UV irradiation. mdpi.comnih.gov Studies on the degradation of food dyes, including the structurally related E127 (Erythrosine), have demonstrated significant degradation yields using UV-ZnO systems. researchgate.net The use of UV light provides sufficient energy to excite electrons from the valence band to the conduction band of these semiconductors, initiating the photocatalytic process. nih.gov

Visible Light: A major drawback of using only UV light is that it constitutes a small fraction (less than 5%) of the solar spectrum. mdpi.comresearchgate.net To harness the more abundant visible light, modifications to the photocatalyst, such as doping, are necessary. mdpi.com Doping TiO2 with non-metals like nitrogen or metals like vanadium has been shown to extend its absorption spectra into the visible range, enabling the degradation of dyes under sunlight or artificial visible light sources. rsc.orgelectrochemsci.org Research indicates that a balance between UV and visible radiation can optimize photocatalytic efficiency, suggesting that the photon flux and the specific wavelengths of light are as important as the total irradiance. nih.govresearchgate.net

Kinetic and Mechanistic Aspects of Photocatalytic Reactions (e.g., Langmuir-Hinshelwood Model, Hydroxyl Radical Generation)

Hydroxyl Radical Generation: The highly reactive holes in the valence band can react with water molecules adsorbed on the catalyst's surface to generate powerful and non-selective hydroxyl radicals (•OH). researchgate.netnih.gov Simultaneously, electrons in the conduction band can reduce adsorbed oxygen to produce superoxide (B77818) radicals (•O2−), which can further react to form more hydroxyl radicals. nih.gov These hydroxyl radicals are the primary oxidizing species responsible for breaking down the complex aromatic structure of azo dyes into simpler, less harmful compounds. nih.govdeswater.com

Langmuir-Hinshelwood (L-H) Model: The kinetics of heterogeneous photocatalytic reactions, such as the degradation of AY 127, are often described by the Langmuir-Hinshelwood (L-H) model. scirp.org This model relates the initial degradation rate (r₀) to the initial concentration of the reactant (C₀) and involves two key constants: the reaction rate constant (kr) and the adsorption equilibrium constant (Kₐ). The model assumes that the reaction occurs on the surface of the catalyst. scirp.org For the degradation of E127, a dye related to AY 127, kinetic studies have shown that the process fits well with the L-H model, with high correlation coefficients (R²) reported. researchgate.netresearchgate.net

The linear form of the L-H model is often expressed as: 1/r₀ = 1/kᵣ + 1/(kᵣ * Kₐ * C₀)

By plotting 1/r₀ against 1/C₀, the kinetic constants can be determined. scirp.org

Table 1: Langmuir-Hinshelwood Model Correlation for E127 Degradation This table presents the correlation coefficient for the degradation of E127, demonstrating its fit with the Langmuir-Hinshelwood kinetic model.

Process Initial Dye Concentration (mg/L) Correlation Coefficient (R²) Source
Synergistic Effects in Combined Photocatalytic Systems (e.g., UV/ZnO/H2O2)

To enhance the efficiency of photocatalysis, the process is often combined with other AOPs, leading to synergistic effects. A common and effective combination is the addition of hydrogen peroxide (H₂O₂) to the UV/semiconductor system. scirp.org

H₂O₂ can improve degradation rates through multiple mechanisms: it can act as an additional source of hydroxyl radicals upon UV irradiation, and it can also function as an efficient electron scavenger, preventing the recombination of photogenerated electron-hole pairs on the catalyst surface. scirp.orgnih.gov This leaves more holes and radicals available to degrade the dye molecules.

Studies on the degradation of E127 have demonstrated this synergy. While the UV/ZnO process alone achieved a degradation yield of 76% after 4 hours, the addition of H₂O₂ to create a UV/ZnO/H₂O₂ system resulted in a 72% degradation in just 60 minutes. researchgate.netresearchgate.net This significant increase in the reaction rate highlights the powerful synergistic effect of combining these processes.

Table 2: Comparison of Degradation Efficiency for E127 in Different Systems This interactive table compares the degradation efficiency of E127 using ZnO-based systems, illustrating the synergistic effect of adding H₂O₂.

System Degradation Efficiency (%) Treatment Time Source
ZnO alone 36.23% 60 min researchgate.net
ZnO-H₂O₂ 59.35% 60 min researchgate.net
UV-ZnO ~76% 4 hours researchgate.net

Ozonation and Photo-Ozonation Processes for this compound

Ozonation is another powerful AOP used for treating dye-laden wastewater. Ozone (O₃) is a strong oxidant that can decolorize and degrade dye molecules through direct or indirect reaction pathways. unesp.br Combining ozonation with UV irradiation (photo-ozonation) can further enhance degradation efficiency.

Process Variables and Optimization for this compound Decolorization and Degradation

The effectiveness of ozonation and photo-ozonation is influenced by several key process variables that must be optimized to achieve maximum decolorization and degradation.

Effect of pH: The solution pH is a critical parameter in the ozonation process. nih.gov At low pH, ozone tends to react directly with organic molecules, which is a more selective and slower process. mdpi.com As the pH increases, ozone becomes less stable and decomposes to form highly reactive and non-selective hydroxyl radicals, accelerating the degradation rate. unesp.brmdpi.com For the combined photoelectrocatalysis and ozonation of Acid Yellow 1, a complete decolorization was achieved, with optimal degradation influenced by pH. unesp.br

Ozone Dose and Gas Flow Rate: The concentration of ozone supplied to the reactor (ozone dose) and the gas flow rate are directly related to the removal efficiency. nih.govresearchgate.net Increasing the ozone dose generally leads to a higher rate of decolorization because more oxidizing molecules are available to react with the dye. nih.gov Similarly, an optimal gas flow rate can enhance the mass transfer of ozone into the liquid phase, improving the reaction efficiency. researchgate.net However, excessively high flow rates can sometimes negatively affect removal. researchgate.net

Combined Photo-Ozonation: The combination of ozonation with other AOPs, such as photoelectrocatalysis (PEC), can lead to significant improvements in performance. In a study on Acid Yellow 1, the combined O₃ + PEC system achieved 100% decolorization in just 20 minutes and total mineralization within 60 minutes, even at a high initial dye concentration of 100 ppm. unesp.br This combined approach demonstrated a higher decolorization rate constant and lower energy consumption compared to individual techniques, proving to be a highly efficient alternative for water treatment. unesp.br The synergy arises from the enhanced generation of hydroxyl radicals from both the photocatalytic process and the photocatalytic decomposition of ozone. unesp.br

Role of Hydroxyl Radicals in Ozonation Kinetics and Degradation Pathways

Ozonation is an advanced oxidation process (AOP) that relies on the potent oxidizing capabilities of ozone (O₃). The degradation of organic pollutants like the azo dye this compound during ozonation can occur through two primary pathways: direct oxidation by molecular ozone and indirect oxidation by highly reactive free radical species, predominantly hydroxyl radicals (•OH). semanticscholar.orgscilit.com The contribution of each pathway is heavily influenced by water chemistry, particularly pH.

In acidic conditions, the direct reaction with molecular ozone is the dominant mechanism. However, as the pH of the solution increases, the decomposition of ozone is accelerated, leading to the formation of hydroxyl radicals. mdpi.com This indirect pathway is often more effective for the degradation of complex and electron-deficient organic molecules. The initiation of the radical chain reaction involves the reaction of ozone with a hydroxide ion to form a hydroperoxyl radical (HO₂•) and an ozonide radical (O₃•⁻), which subsequently decompose to generate the hydroxyl radical. mdpi.comresearchgate.net

Hydroxyl radicals are extremely powerful, non-selective oxidizing agents with a standard redox potential of 2.8 V. nih.gov Once formed, they can attack the this compound molecule at multiple sites, including the chromophoric azo bond (-N=N-) and the aromatic rings. The attack on the azo bond leads to rapid decolorization of the dye solution. Subsequent reactions with the aromatic intermediates result in ring-opening and fragmentation, leading to the formation of smaller organic molecules such as short-chain carboxylic acids, and ultimately, complete mineralization to carbon dioxide, water, and inorganic ions. researchgate.net The kinetics of the ozonation process are therefore complex, involving the rates of ozone decomposition, hydroxyl radical formation, and the reactions of both oxidants with the parent dye and its intermediate degradation products. scilit.com

Fenton and Photo-Fenton Processes for this compound Degradation

The Fenton and photo-Fenton processes are highly efficient AOPs based on the generation of hydroxyl radicals from the reaction between hydrogen peroxide (H₂O₂) and an iron catalyst. researchgate.net Due to the structural similarities among azo dyes, research on analogous compounds like Acid Yellow 17 provides critical insights into the degradation of this compound.

The efficiency of the Fenton and photo-Fenton processes is critically dependent on several operational parameters, with pH and reagent concentrations being the most significant. researchgate.netajol.info The optimal pH for the classic Fenton reaction is typically in the acidic range, around 3.0. ajol.inforesearchgate.netasianpubs.org At this pH, the iron catalyst (Fe²⁺) remains soluble and the generation of hydroxyl radicals from the decomposition of H₂O₂ is maximized. ajol.info At higher pH values, iron precipitates as ferric hydroxide (Fe(OH)₃), reducing the catalyst's availability and quenching the reaction.

The concentrations of both ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) must be carefully optimized. An insufficient amount of either reagent will limit the production of hydroxyl radicals and result in low degradation efficiency. Conversely, an excessive concentration of H₂O₂ can be detrimental, as it can scavenge hydroxyl radicals, forming the less reactive hydroperoxyl radical (HO₂•). mdpi.com Similarly, excess Fe²⁺ can also act as a scavenger of •OH. Research on the Fenton-like degradation of Acid Yellow 17 has identified optimal conditions for high efficiency. For instance, one study achieved 83% degradation with initial concentrations of 0.06 mM Acid Yellow 17, 0.9 mM H₂O₂, and 0.06 mM Fe²⁺ at a pH of 3.0. ajol.info Another study reported 89% removal under similar conditions. researchgate.net The photo-Fenton process, which utilizes UV or solar light, can enhance degradation efficiency and allows for the regeneration of Fe²⁺ from Fe³⁺, reducing the required initial catalyst concentration. researchgate.netresearchgate.net

Table 1: Optimized Conditions for Fenton/Fenton-like Degradation of Azo Dyes

Parameter Acid Yellow 17 ajol.info Acid Yellow 17 researchgate.net Reactive Yellow 145 asianpubs.org
pH 3.0 3.0 3.0
[Fe²⁺]₀ 0.06 mM 0.06 mM 0.035 mM
[H₂O₂]₀ 0.9 mM 0.90 mM 5.0 mM
[Dye]₀ 0.06 mM 0.06-0.09 mM 0.05 g/L
Degradation Efficiency 83% 89% (at 0.06 mM dye) 91.4%

| Reaction Time | 60 min | 60 min | 30 min |

The fundamental mechanism of the Fenton reaction involves the generation of a hydroxyl radical and a ferric ion from the reaction of a ferrous ion with hydrogen peroxide (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). nih.govresearchgate.net There is ongoing scientific discussion about the nature of the primary oxidizing species, with some studies suggesting the formation of a high-valent iron species like the ferryl ion (FeIV=O²⁺) either in place of or in addition to the hydroxyl radical, depending on the reaction conditions. mdpi.commdpi.com

Regardless of the exact intermediate, the process results in powerful oxidative species that attack the azo dye molecule. The degradation of an azo dye like Acid Yellow 17 typically proceeds through several steps:

Cleavage of the Azo Bond: The chromophoric azo linkage is often the first point of attack, leading to the rapid loss of color. This cleavage results in the formation of aromatic amines and other substituted aromatic compounds. frontiersin.org

Hydroxylation of Aromatic Rings: The hydroxyl radicals attack the aromatic rings, adding hydroxyl groups and leading to the formation of hydroxylated intermediates like phenols and catechols.

Ring Opening: Continued oxidation leads to the opening of the aromatic rings, forming short-chain aliphatic carboxylic acids such as maleic, acetic, oxalic, and formic acids. researchgate.net

Mineralization: Under optimal conditions, these smaller organic acids are further oxidized to inorganic products, namely carbon dioxide (CO₂) and water (H₂O), achieving complete mineralization of the original pollutant.

The photo-Fenton process enhances this mechanism through the photoreduction of Fe³⁺ back to Fe²⁺ (Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺), which allows the catalytic cycle to continue, and the photolysis of iron-organic complexes, further contributing to the degradation of intermediates. researchgate.netnih.gov

Electrochemical Advanced Oxidation Processes for this compound

Electrochemical advanced oxidation processes (EAOPs) are a class of technologies that utilize electrochemical methods to generate strong oxidizing agents, primarily hydroxyl radicals, for the degradation of persistent organic pollutants like this compound. nih.govresearchgate.net

Anodic oxidation (AO), also known as electrochemical oxidation, is a direct EAOP where pollutants are destroyed at the surface of an anode with a high oxygen evolution overpotential. mdpi.com The degradation can occur through two main pathways:

Direct Electron Transfer: The dye molecule is adsorbed onto the anode surface and is oxidized by directly transferring electrons to the anode. This pathway is typically less significant for complex organic molecules.

Indirect Oxidation: This is the primary mechanism for effective degradation. At the anode surface, water molecules are discharged to produce physisorbed hydroxyl radicals (•OH). researchgate.net The choice of anode material is crucial; anodes like Boron-Doped Diamond (BDD) are highly effective because they are relatively inert and generate a large quantity of weakly adsorbed •OH radicals that can non-selectively oxidize organic compounds. mdpi.comresearchgate.net

The electrogenerated hydroxyl radicals attack the this compound molecule, leading to the cleavage of the azo bond and subsequent fragmentation and mineralization of the aromatic intermediates, similar to other AOPs. researchgate.net In the presence of chloride ions in the wastewater, active chlorine species (Cl₂, HClO, OCl⁻) can also be electrogenerated, which contribute to the oxidation process, though this can sometimes lead to the formation of undesirable chlorinated byproducts. researchgate.netresearchgate.net

The electro-Fenton (EF) process is an indirect electrochemical method that combines the principles of Fenton's reaction with electrolysis. mdpi.com In this process, Fenton's reagents (H₂O₂ and Fe²⁺) are generated in situ. Hydrogen peroxide is continuously produced at the cathode, typically a carbon-based electrode like carbon felt or an air-diffusion cathode, via the two-electron reduction of dissolved oxygen. nih.govmdpi.com A catalytic amount of Fe²⁺ is added to the solution.

The electrogenerated H₂O₂ then reacts with the Fe²⁺ catalyst in the bulk solution to produce hydroxyl radicals according to the classic Fenton reaction. nih.gov A key advantage of the EF process is the continuous cathodic regeneration of Fe²⁺ from Fe³⁺, which maintains the catalytic cycle and minimizes the production of ferric sludge. nih.gov The EF process has proven highly effective for the decolorization and mineralization of various azo dyes, including those with similar structures to this compound, such as Acid Red G and Acid Yellow 36. nih.govelectrochemsci.org The efficiency of the process is optimized by controlling parameters like applied current density, pH (typically around 3.0), and catalyst concentration. nih.gov Combining EF with UV irradiation (photoelectro-Fenton) can further accelerate the degradation by enhancing both the regeneration of Fe²⁺ and the breakdown of persistent intermediates. researchgate.net

Biological Degradation of this compound

The biological degradation of this compound, an anionic monoazo dye, offers an environmentally sustainable and cost-effective alternative to physicochemical remediation methods. This approach harnesses the metabolic capabilities of various microorganisms and plants to break down the complex structure of the dye, ideally leading to its complete mineralization into non-toxic compounds like carbon dioxide and water.

Microbial Biodegradation Studies for this compound (or analogous acid dyes)

Microbial biodegradation is a promising technology for the treatment of textile effluents containing acid dyes. The process relies on the ability of microorganisms to use the dye molecules as a source of carbon and nitrogen or to co-metabolize them in the presence of other growth substrates. nih.gov Both bacteria and fungi have been extensively studied for their dye-degrading potential.

The initial step in developing a microbial degradation process is the isolation of potent dye-degrading microbial strains from contaminated environments such as textile industry effluents and surrounding soil. banglajol.infonih.gov These environments are rich sources of microorganisms that have adapted to survive in the presence of high concentrations of dyes. The isolation process typically involves enrichment culture techniques, where samples are incubated in a minimal salt medium containing the target dye as the sole carbon or nitrogen source. frontiersin.orgijisrt.com

Bacterial strains that have shown significant potential for degrading azo dyes, analogous to this compound, include species from the genera Bacillus, Pseudomonas, Staphylococcus, and Lactobacillus. banglajol.infonih.govnih.gov For instance, a study on the degradation of Acid Orange dye led to the isolation of a bacterial consortium capable of significant decolorization. frontiersin.org Similarly, Staphylococcus hominis RMLRT03 was isolated from textile effluent contaminated soil and showed the ability to decolorize Acid Orange dye. nih.gov

White-rot fungi are another group of microorganisms extensively studied for their dye degradation capabilities. nih.gov These fungi, belonging to the Basidiomycetes group, are known for their ability to degrade lignin (B12514952), a complex aromatic polymer found in wood. researchgate.net This lignin-degrading ability is due to the secretion of non-specific extracellular enzymes that can also degrade a wide range of structurally similar xenobiotic compounds, including synthetic dyes. researchgate.netresearchgate.net Genera such as Trametes, Phanerochaete, Pleurotus, and Ganoderma have demonstrated the ability to decolorize various textile dyes. nih.govnih.gov For example, 63 different white-rot fungi were isolated from soil and wood samples in Malaysia and screened for their ability to degrade four different azo dyes. mycosphere.org

The characterization of these isolated strains involves morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing for bacteria and internal transcribed spacer (ITS) region sequencing for fungi, to identify the species. frontiersin.orgnih.gov

Table 1: Examples of Microbial Strains with Azo Dye Degradation Potential

Microbial GroupGenus/SpeciesAnalogous Dye DegradedSource of Isolation
BacteriaBacillus spp.Acid Green 23Soil and Effluent
Pseudomonas aeruginosaAcid Green 23Soil and Effluent
Staphylococcus hominisAcid OrangeTextile Effluent Contaminated Soil
Lactobacillus acidophilusSudan III and IVNot Specified
White-Rot FungiTrametes versicolorTurquoise Blue GP, Remazol Brilliant Blue R, Fast GreenNot Specified
Phanerochaete australisSynthetic dyes (ABTS, azure B, phenol (B47542) red)Decayed Wood
Coriolopsis sp.Ponceau 2R, Orange G, Direct Blue 71, Biebrich ScarletSoil and Wood

This table is generated based on data from analogous acid and azo dye degradation studies.

The microbial degradation of acid dyes is primarily an enzymatic process. The key enzymes involved are oxidoreductases, which catalyze the transfer of electrons from one molecule to another. researchgate.net In the context of dye degradation, these enzymes break down the chromophoric groups responsible for the color of the dye.

The most important enzymes in the degradation of azo dyes like this compound are:

Laccases: These are multi-copper oxidases that are particularly common in white-rot fungi. nih.govmdpi.com Laccases catalyze the oxidation of a wide range of phenolic and non-phenolic aromatic compounds. researchgate.net They can directly degrade some dyes, while the degradation of others is facilitated by the presence of small molecules called redox mediators. rsc.org A laccase from Bacillus sp. strain TR was found to decolorize acid yellow with an efficiency of 76.4% within 96 hours. researchgate.net

Peroxidases: This group includes lignin peroxidases (LiP) and manganese peroxidases (MnP), which are also predominantly produced by white-rot fungi. researchgate.netnih.gov These enzymes require hydrogen peroxide as an oxidizing agent to degrade a broad spectrum of aromatic compounds. researchgate.net

Azoreductases: These enzymes are commonly found in bacteria and are highly specific for cleaving the azo bond (-N=N-) that is characteristic of azo dyes. researchgate.netijcmas.com This cleavage results in the formation of aromatic amines, which are often colorless but can be more toxic than the parent dye molecule. mdpi.com

The degradation process often involves a synergistic action of these enzymes. For example, the initial cleavage of the azo bond by azoreductases under anaerobic conditions can be followed by the degradation of the resulting aromatic amines by laccases and peroxidases under aerobic conditions. ijcmas.com

Table 2: Key Enzymes in Azo Dye Degradation

EnzymeMicrobial SourceCofactor/Co-substrateMechanism of Action
LaccaseWhite-rot fungi, Bacteria, PlantsOxygenOxidation of phenolic and non-phenolic compounds
Lignin Peroxidase (LiP)White-rot fungiHydrogen PeroxideOxidation of non-phenolic aromatic rings
Manganese Peroxidase (MnP)White-rot fungiHydrogen Peroxide, Mn(II)Oxidation of phenolic and non-phenolic compounds
AzoreductaseBacteria, YeastNADH/NADPHReductive cleavage of the azo bond

This table summarizes the primary enzyme systems involved in the degradation of azo dyes.

For practical application in wastewater treatment, microbial degradation processes are carried out in bioreactors. The design and operation of these bioreactors are crucial for achieving high degradation efficiency. For azo dyes, a combination of anaerobic and aerobic conditions is often the most effective approach. frontiersin.orgnih.gov

Anaerobic Bioreactors: In an anaerobic environment, the azo bond of the dye molecule can serve as an electron acceptor for microbial respiration. gnest.org This leads to the reductive cleavage of the azo bond by azoreductases, resulting in decolorization of the wastewater. mdpi.com However, this process often leads to the accumulation of potentially carcinogenic aromatic amines. researchgate.net

Aerobic Bioreactors: The aromatic amines produced during the anaerobic stage are generally resistant to further degradation under anaerobic conditions. However, they can be mineralized by microorganisms in the presence of oxygen. ijcmas.com Aerobic bioreactors provide the necessary environment for the oxidative cleavage of the aromatic rings of these amines, leading to their complete degradation.

Integrated Anaerobic-Aerobic Systems: To achieve complete mineralization of azo dyes, a sequential or integrated anaerobic-aerobic bioreactor system is often employed. researchgate.netmdpi.com The wastewater is first treated in an anaerobic stage for decolorization, and the effluent is then passed to an aerobic stage for the degradation of the aromatic amines. nih.gov This two-stage process has been shown to be highly effective in treating textile wastewater containing azo dyes. mdpi.com For instance, a combined upflow anaerobic sludge blanket (UASB) and aerobic process achieved 98.9% COD and 98.4% color removal for the azo dye 2-Naphthol Red. researchgate.net

The performance of these bioreactors is influenced by several factors, including hydraulic retention time (HRT), organic loading rate (OLR), pH, temperature, and the presence of co-substrates. researchgate.net

Phytoremediation Potential for this compound (if applicable from broader literature)

Phytoremediation is an emerging technology that uses plants to remove, degrade, or stabilize contaminants from soil and water. ijcrt.org This "green" technology is solar-driven and has the potential to be a low-cost and aesthetically pleasing method for treating dye-contaminated water. nih.gov While specific studies on the phytoremediation of this compound are limited, research on other textile dyes suggests that this approach could be viable.

Plants can decolorize and degrade dyes through several mechanisms:

Rhizodegradation: This process involves the degradation of contaminants in the soil or water surrounding the plant roots (the rhizosphere) by microorganisms that are stimulated by the exudates released from the roots. ijcrt.org

Phytotransformation (or Phytodegradation): This is the breakdown of contaminants within the plant tissues by metabolic enzymes. ijcrt.org Plants possess a range of enzymes, including oxidoreductases like laccases and peroxidases, which are similar to those found in microorganisms and can degrade organic pollutants. nih.gov

Phytoextraction: This is the uptake of contaminants by the plant roots and their translocation and accumulation in the shoots.

Several plant species, including aquatic macrophytes and common garden plants, have been shown to be effective in decolorizing textile dyes. For example, species like Phragmites australis and ornamental plants such as Portulaca grandiflora have demonstrated the ability to remove acid dyes from wastewater. nih.gov The aquatic plant duckweed (Lemna minor) has also been evaluated for its ability to remove synthetic dyes. tandfonline.com

Hybrid and Integrated Remediation Systems for this compound Treatment

To overcome the limitations of individual treatment methods and to achieve higher removal efficiencies, hybrid and integrated systems are being developed. mdpi.com These systems combine biological processes with physical or chemical methods. sciepub.comsciepub.com

Physicochemical-Biological Systems: A common approach is to pre-treat the dye effluent with a physicochemical method to reduce its toxicity or to break down the complex dye molecules into more biodegradable forms, followed by a biological treatment step. sciepub.com For example, advanced oxidation processes (AOPs) like Fenton or photo-Fenton treatment can be used to partially oxidize the dye molecules, making them more amenable to subsequent microbial degradation. mdpi.com

Adsorption-Biological Systems: Another integrated approach involves the use of adsorbents, such as activated carbon, within a biological reactor. sciepub.com The adsorbent can remove the dye from the solution, thereby reducing its toxicity to the microorganisms, while the microorganisms can regenerate the adsorbent by degrading the adsorbed dye molecules.

Integrated Biological Systems: As discussed earlier, the combination of anaerobic and aerobic biological processes is a form of an integrated system that has proven to be very effective for the complete mineralization of azo dyes. sciepub.com

These hybrid systems offer the potential for more robust and efficient treatment of textile wastewater containing recalcitrant dyes like this compound. mdpi.com

Coupling Adsorption with Advanced Oxidation Processes for Enhanced Removal Efficiency

Combining adsorption with Advanced Oxidation Processes (AOPs) has emerged as a highly effective strategy for treating effluents containing recalcitrant dyes such as this compound. This approach capitalizes on the synergistic effect between the two processes: adsorption concentrates the dye molecules on the surface of a catalyst or adsorbent, while the AOP generates highly reactive hydroxyl radicals (•OH) to degrade the concentrated pollutants. researchgate.net

Adsorption is an efficient physical process for transferring dye molecules from the aqueous phase to a solid phase. physchemres.org Various materials, including fish scales, have been investigated as low-cost adsorbents for this compound, demonstrating high removal capabilities. nih.goviwaponline.comlsu.edu However, adsorption only transfers the pollutant from one phase to another without destroying it. AOPs, on the other hand, are designed to mineralize organic pollutants into simpler, less harmful substances like CO2 and H2O. Common AOPs include Fenton's reagent (H₂O₂ and an iron catalyst), photocatalysis (e.g., using Titanium dioxide, TiO₂) and ozonation. deswater.com

The coupling of these two methods significantly enhances treatment efficacy. The adsorbent serves to bring the dye molecules into close proximity with the reactive oxygen species generated by the AOP, thereby accelerating the degradation rate. For instance, hybrid composite materials incorporating photocatalysts like TiO₂ with adsorbent materials have been developed. deswater.com In one study, a Cu/TiO₂-composite demonstrated a 99.19% removal efficiency for an acid yellow dye, showcasing the potential of such integrated systems. deswater.com The mechanism involves the initial adsorption of the dye onto the composite surface, followed by its degradation under light irradiation, which activates the photocatalyst. deswater.com This dual-functionality not only improves the removal rate but also facilitates the regeneration of the adsorbent surface, allowing for potential reuse.

Treatment System Adsorbent/Catalyst Target Pollutant Removal Efficiency (%)
AdsorptionFish Scales (Pogonias cromis)This compound93
Adsorption-PhotocatalysisCu/TiO₂-CompositeAcid Yellow Dye99.19
Fenton Oxidation (AOP)Fe²⁺/H₂O₂Acid Yellow 17High (Specific % not detailed)

This table presents research findings on the efficiency of adsorption and coupled AOP methods for Acid Yellow dyes. nih.govdeswater.com

Integration of Biological Treatment with Physico-Chemical Methods for Comprehensive Degradation

Integrating biological treatment with physico-chemical methods offers a comprehensive and often more sustainable approach to degrading complex dyes like this compound. While biological methods are cost-effective and environmentally friendly, they can be slow and sometimes ineffective in complete color removal. umk.edu.my Conversely, physico-chemical methods like coagulation, flocculation, and adsorption are typically efficient in color removal but may not fully mineralize the dye molecules and can generate secondary waste streams. physchemres.org

There are two primary strategies for integration:

Physico-chemical pre-treatment followed by biological treatment: In this sequence, a method like coagulation or adsorption is first used to reduce the initial high concentration of this compound and its inherent toxicity. This creates a more favorable environment for microorganisms in the subsequent biological stage to break down the remaining dye molecules and their intermediates.

Biological pre-treatment followed by physico-chemical polishing: Here, a biological process, often anaerobic, is used to cleave the azo bond (–N=N–) which is responsible for the dye's color. nih.gov This initial step, however, can produce potentially harmful aromatic amines. A final physico-chemical step, such as activated carbon adsorption or an AOP, is then employed to remove these recalcitrant intermediates and any residual color, ensuring the final effluent meets discharge standards. iwaponline.com

This sequential approach leverages the strengths of each method to achieve a level of treatment that is often unattainable by either process alone, providing a robust solution for the complete remediation of wastewater contaminated with this compound.

Process Description Potential Advantage in Integrated System
Biological Treatment Utilizes microorganisms (e.g., fungi, bacteria) to enzymatically degrade pollutants.Cost-effective; can break down the primary azo bond. nih.gov
Physico-Chemical: Adsorption Pollutants adhere to the surface of an adsorbent material (e.g., fish scales, activated carbon).High efficiency in color removal; can be used as a pre-treatment or polishing step. physchemres.orgiwaponline.com
Physico-Chemical: Coagulation Chemicals are added to destabilize colloidal particles, leading to the formation of larger flocs that can be easily removed.Effective for reducing turbidity and initial dye concentration. physchemres.org
Physico-Chemical: AOPs In-situ generation of highly reactive radicals for the oxidation of organic compounds.Can achieve complete mineralization of dyes and their byproducts. researchgate.net

This table outlines the roles and advantages of different methods when integrated for comprehensive wastewater treatment.

Analytical Methodologies for Acid Yellow 127 Characterization, Detection, and Monitoring

Spectroscopic Techniques for Acid Yellow 127 Determination

Spectroscopic methods are fundamental in the analysis of this compound, offering both quantitative and qualitative information. These techniques rely on the interaction of electromagnetic radiation with the dye molecule.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of this compound in aqueous solutions. iwaponline.comdrawellanalytical.com This method is based on the principle that the dye absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law.

The UV-Visible absorption spectrum of this compound exhibits characteristic peaks that allow for its identification and quantification. The primary absorption maximum, responsible for its yellow color, typically occurs in the visible region between 400 and 500 nm. The exact wavelength of maximum absorbance (λmax) can be influenced by factors such as solvent composition and pH. For instance, in certain micellar media, the λmax for a similar acid yellow dye, Acid Yellow 23, was observed at 428 nm. pcbiochemres.com The presence of the azo chromophore (-N=N-) and the extended conjugated π-electron system within the molecule are responsible for these strong absorption bands.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method has been successfully applied to monitor the removal of acid dyes from wastewater. iwaponline.com

UV-Visible Spectrophotometry Data for Acid Yellow Dyes
Analyteλmax (nm)MatrixReference
This compound400-500Aqueous Solution
Acid Yellow 17401.5Aqueous Solution iwaponline.com
Acid Yellow 23428Micellar Media (CTABr) pcbiochemres.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Adsorption Evidence

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule and for providing evidence of its adsorption onto various materials. lsu.edumdpi.com This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. actascientific.compressbooks.pub

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its complex molecular structure. Key functional groups that can be identified include the azo linkage (-N=N-), sulfonic acid groups (-SO3H), aromatic rings (C=C stretching), and amine groups (N-H stretching). lsu.edu For example, in studies involving the adsorption of similar acid dyes onto adsorbents like fish scales or activated bone char, FT-IR analysis has been used to confirm the presence of the dye on the adsorbent surface. iwaponline.comlsu.edu Changes in the position and intensity of peaks after adsorption, such as shifts in the O-H or N-H stretching bands, can indicate the involvement of these functional groups in the binding process. iwaponline.com This provides crucial evidence for understanding the mechanism of adsorption. lsu.edumdpi.com

Characteristic FT-IR Absorption Bands for Functional Groups in Dyes and Adsorbents
Wavenumber (cm⁻¹)Functional GroupSignificance in Acid Dye AnalysisReference
3491-3560O-H stretchingIndicates presence of hydroxyl groups, changes suggest involvement in adsorption. iwaponline.com
~3010-3020C-H stretching (aromatic)Confirms the presence of aromatic rings in the dye structure. actascientific.com
~1743C=O stretchingPresent in some dye structures or adsorbents. actascientific.com
~1654Amide ICan indicate the involvement of amide groups in adsorbents like fish scales. iwaponline.com
1409-1462C-H bendingCharacteristic of aliphatic and aromatic components. iwaponline.com
~1000-1200S=O stretching (sulfonate)Key functional group in many acid dyes, including this compound.

Advanced Chromatographic Separation and Detection of this compound and its Metabolites

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its potential breakdown products, especially in complex matrices. These methods offer high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, UV-Vis, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes like this compound. lew.roresearchgate.net HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. fda.govresearchgate.net When coupled with various detectors, HPLC provides robust and reliable results.

Diode Array Detector (DAD) or UV-Vis Detector: These are the most common detectors used for dye analysis. They operate on the same principle as UV-Visible spectrophotometry, measuring the absorbance of the eluting compounds at specific wavelengths. cu.edu.egakjournals.com A DAD has the advantage of acquiring the entire UV-Vis spectrum for each peak, which aids in peak identification and purity assessment. cu.edu.eg HPLC-DAD methods have been developed for the simultaneous determination of multiple synthetic dyes in various samples. researchgate.net For instance, a method for analyzing ten synthetic colors, including the related Erythrosin B (E127), monitored the elution at 530 nm. akjournals.com

Mass Spectrometry (MS/MS) Detector: Coupling HPLC with a tandem mass spectrometer (MS/MS) provides the highest level of selectivity and sensitivity, allowing for the definitive identification and quantification of this compound and its metabolites. mdpi.com This is further discussed in section 4.2.3.

The choice of column (typically a C18 reversed-phase column) and mobile phase composition is critical for achieving good separation. lew.roresearchgate.net Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to separate compounds with a wide range of polarities. lew.ro

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the qualitative analysis and separation of this compound. uad.ac.id In TLC, a thin layer of adsorbent material (like silica (B1680970) gel) coated on a plate serves as the stationary phase. getty.edu The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their affinity for the stationary and mobile phases. getty.edu

TLC has been used for the analysis of various food dyes and is also applicable in forensic science for the comparative analysis of fiber dyes, including this compound. ojp.govakjournals.com The separated spots can be visualized under UV light or by spraying with a suitable reagent. getty.edu While primarily a qualitative technique, semi-quantitative analysis is also possible. akjournals.com It is particularly useful as a screening tool before more sophisticated analysis by HPLC. uad.ac.id

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Mechanistic Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are indispensable tools for mechanistic studies of this compound, such as its degradation or metabolism. jwent.nettandfonline.com LC separates the parent compound from its various intermediates, which are then introduced into the mass spectrometer for identification. nih.gov

The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing precise molecular weight information. In tandem mass spectrometry (LC-MS/MS), a specific ion (the parent ion) is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides detailed structural information, allowing for the unambiguous identification of the parent compound and its metabolites or degradation products. jwent.netmdpi.com This technique has been instrumental in elucidating the degradation pathways of various dyes under different treatment processes. jwent.net For example, LC-MS/MS was used to study the degradation mechanism of Direct Yellow 12, revealing the formation of various aromatic intermediates. jwent.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is particularly useful for analyzing the volatile products that may form during its degradation. researchgate.netcac-accr.ca The degradation of dyes can produce a variety of smaller, more volatile molecules, and their identification is key to understanding the degradation pathways and the potential environmental impact of the byproducts. researchgate.netnih.gov

The process involves separating the volatile compounds in a gas chromatograph and then detecting them with a mass spectrometer, which provides detailed information about their molecular weight and structure. cac-accr.ca For instance, the thermal degradation of similar complex organic molecules has been shown to produce a range of compounds including hydrocarbons, alcohols, aldehydes, and ketones. researchgate.net The specific volatile degradation products of this compound can be identified by comparing their mass spectra to established libraries. nih.gov

Typical GC-MS parameters for the analysis of volatile organic compounds include:

Column: A capillary column, such as one with a (5% phenyl)-methylpolysiloxane stationary phase, is often used. cac-accr.ca

Carrier Gas: Helium is a common choice for the carrier gas. nih.gov

Temperature Program: The oven temperature is ramped to separate compounds with different boiling points. A typical program might start at 50°C and increase to 300°C. cac-accr.ca

Ionization: Electron impact ionization (EI) at 70 eV is frequently used. nih.gov

Ultra-High Performance Liquid Chromatography-Diode Array Detection (UHPLC-DAD)

Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) is a primary method for the quantification and analysis of non-volatile dyes like this compound in various matrices. akjournals.comresearchgate.netscilit.comscienceopen.com This technique offers high resolution, speed, and sensitivity, making it suitable for complex samples. akjournals.comresearchgate.netmeasurlabs.com The DAD detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. measurlabs.com

In a typical UHPLC-DAD analysis of synthetic dyes, a reversed-phase column, such as a C18 column, is used for separation. akjournals.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, with the composition varied in a gradient to achieve optimal separation. akjournals.comnih.gov For the detection of this compound, the DAD would be set to monitor at the wavelength of maximum absorbance for this specific dye. For similar yellow dyes, detection wavelengths around 428 nm have been utilized. akjournals.comresearchgate.net

ParameterTypical Value
Column Agilent Poroshell 120 HPH-C18, 3 x 100 mm, 2.7 µm akjournals.comresearchgate.net
Mobile Phase Gradient of 10 mM Na2HPO4 (pH 7) and Methanol akjournals.comresearchgate.net
Flow Rate 0.50 mL/min akjournals.comresearchgate.net
Injection Volume 5 µL akjournals.comresearchgate.net
Detection Wavelength Monitored at the specific maximum absorbance for this compound (e.g., similar dyes monitored at 428 nm) akjournals.comresearchgate.net
Limit of Detection (LOD) For similar dyes, ranges from 0.017 to 0.025 mg/L akjournals.comresearchgate.net
Limit of Quantification (LOQ) For similar dyes, ranges from 0.057 to 0.082 mg/L akjournals.comresearchgate.net

Electrochemical Methods for this compound Quantification and Electrochemical Behavior

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the quantification of electroactive species like this compound. mdpi.comfrontiersin.org Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed to study the redox behavior of the dye and to develop quantitative analytical methods. mdpi.com The electrochemical response is typically related to the reduction or oxidation of the azo group (-N=N-) within the dye's structure. mdpi.com

The electrochemical behavior of azo dyes is often pH-dependent, and the process can involve the transfer of electrons and protons. mdpi.com For instance, the reduction of an azo bond can proceed in steps, first forming a hydrazo intermediate and then cleaving the N-N bond to form aromatic amines. mdpi.com By modifying electrodes with materials like carbon nanotubes or metal nanoparticles, the sensitivity and selectivity of the detection can be significantly enhanced. frontiersin.orgresearchgate.net These modifications can increase the electrode's active surface area and improve electron transfer kinetics. researchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the peak current at various known concentrations of this compound. The limit of detection for similar azo dyes using these methods can reach the micromolar (µM) and even nanomolar (nM) range. mdpi.comresearchgate.net

Microscopic and Surface Characterization Techniques for Adsorbents and Catalysts in this compound Studies

The efficiency of processes like adsorption and catalytic degradation of this compound heavily depends on the physical and chemical properties of the materials used. Therefore, various microscopic and surface characterization techniques are essential to understand and optimize these materials.

Scanning Electron Microscopy-Energy Dispersive Spectroscopy (SEM-EDS)

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of adsorbents and catalysts at high resolution. unimelb.edu.ausurfacesciencewestern.com It provides detailed images of particle size, shape, and surface texture, which are critical factors influencing the material's performance. unimelb.edu.ausurfacesciencewestern.commdpi.com

Coupled with Energy Dispersive Spectroscopy (EDS), SEM can also provide elemental analysis of the material's surface. unimelb.edu.aunanoscience.com EDS detects the characteristic X-rays emitted from the sample when irradiated by the electron beam, allowing for the identification and quantification of the elemental composition. mdpi.comnanoscience.com This is particularly useful for confirming the successful synthesis of composite materials or for investigating the distribution of active sites on a catalyst support. mdpi.comnih.gov For example, in studies involving the removal of similar acid dyes, SEM-EDS has been used to characterize magnetic activated carbon nanocomposites, revealing their structure and elemental makeup. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. tainstruments.cometamu.edu In the context of this compound studies, TGA is invaluable for assessing the thermal stability of adsorbents and catalysts. longdom.orgacademicjournals.org It can determine the temperatures at which materials decompose or undergo phase transitions. longdom.org

TGA can also be used to quantify the amount of a substance loaded onto a support, such as the amount of catalyst on a substrate or the amount of adsorbed dye. longdom.orgscirp.org By analyzing the weight loss at different temperature ranges, one can differentiate between the loss of water, the decomposition of the organic dye, and the degradation of the adsorbent or catalyst material itself. tainstruments.comacademicjournals.org This information is crucial for understanding the mechanisms of adsorption and catalysis and for designing materials with improved thermal stability. longdom.orgscirp.org

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. nist.govmdpi.compressbooks.pub Unlike electron microscopy, AFM can be operated in air or liquid, making it suitable for studying samples under various conditions. mdpi.comnih.gov

In studies related to this compound, AFM is used to characterize the surface roughness and pore structure of adsorbent membranes and catalyst surfaces. nist.govpressbooks.pubaip.org The surface morphology plays a significant role in the interaction between the dye molecules and the material. nist.govpressbooks.pub A higher surface area and appropriate pore size can lead to enhanced adsorption capacity. nist.gov AFM can measure these surface features with high precision, providing insights into how surface modifications can improve the efficiency of dye removal or degradation processes. pressbooks.pubaip.org The lateral resolution of AFM is in the nanometer range, with a height resolution that can be as fine as a fraction of a nanometer. mdpi.comnih.gov

Sophisticated Sample Preparation Strategies for this compound Analysis

The accurate quantification and characterization of this compound in various matrices, from environmental waters to industrial effluents and consumer products, necessitate robust sample preparation strategies. Given the often low concentrations of the dye and the complexity of the sample matrix, direct analysis is rarely feasible. Therefore, sophisticated sample preparation techniques are employed to isolate the analyte from interfering substances, concentrate it to detectable levels, and present it in a suitable solvent for instrumental analysis. The primary goals of these strategies are to enhance analytical sensitivity, improve accuracy, and protect the analytical instrumentation. Key methods include liquid-liquid isolation, solid-phase isolation, and membrane filtration.

Liquid-Liquid Isolation (LLI) and Solid-Phase Isolation (SPI)

Liquid-Liquid Isolation (LLI) , also known as solvent extraction, is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases. celignis.comscioninstruments.com Typically, an aqueous phase containing the sample is mixed vigorously with an immiscible organic solvent. scioninstruments.com this compound, as an anionic and water-soluble dye, can be selectively transferred from the aqueous phase to an organic phase depending on its partitioning behavior, which is governed by factors like pH and the choice of solvent. lew.roworlddyevariety.comlibretexts.org

The process involves the distribution of the solute between the two phases until equilibrium is reached. The efficiency of the extraction is determined by the partition coefficient (K), which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase. celignis.com For acidic dyes, pH adjustment of the aqueous phase is a critical step. By modifying the pH, the ionization state of the dye's functional groups (like the sulfonic acid group in this compound) can be altered, thereby changing its solubility and facilitating its transfer into the desired phase. libretexts.org The selection of an appropriate organic solvent is also crucial for achieving high selectivity and extraction efficiency. celignis.com

Table 1: General Parameters for Liquid-Liquid Isolation of Acidic Dyes

ParameterDescriptionCommon Choices for Acidic DyesRationale
Extraction Solvent An organic solvent immiscible with water, chosen for its ability to solubilize the target analyte. scioninstruments.comEthyl acetate (B1210297), n-butanol, methanol, ethanol, cyclohexane. ffhdj.comums.edu.myThe solvent's polarity is matched with the target analyte to maximize the partition coefficient. celignis.com
Aqueous Phase pH The pH of the sample solution is adjusted to control the ionization state of the analyte. libretexts.orgAcidic (e.g., pH 2-3) or basic conditions. libretexts.orgirjet.netFor acidic compounds, lowering the pH can suppress ionization, making them more soluble in organic solvents. Conversely, using a basic aqueous phase can ionize the acid, keeping it in the aqueous layer while neutral impurities are extracted. libretexts.org
Phase Mixing The two phases are agitated to maximize the surface area and facilitate mass transfer. libretexts.orgShaking in a separatory funnel, vortex mixing. scioninstruments.comffhdj.comVigorous mixing is required to ensure that equilibrium is reached and the maximum amount of analyte is transferred. libretexts.org
Number of Extractions The extraction process is often repeated multiple times with fresh solvent. libretexts.orgTypically 2-3 sequential extractions.Multiple extractions are more efficient at recovering the analyte than a single extraction with the same total volume of solvent.

Solid-Phase Isolation (SPI) , more commonly known as Solid-Phase Extraction (SPE), is a highly effective and widely used technique for sample clean-up and pre-concentration. ums.edu.myscpscience.com The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The target analyte is retained on the sorbent while the sample matrix passes through. scpscience.com Subsequently, the retained analyte is eluted from the sorbent using a small volume of a strong solvent. scpscience.com This process not only isolates the analyte but also concentrates it, significantly lowering the limits of detection. researchgate.net

The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix. For anionic dyes like this compound, common sorbents include:

Reversed-Phase Sorbents (e.g., C18): These non-polar sorbents retain organic compounds from a polar (aqueous) sample. researchgate.net

Anion Exchange Sorbents: These positively charged sorbents retain anionic compounds, like the sulfonated this compound, through electrostatic interactions. scpscience.com

Polymeric Sorbents (e.g., Amberlite): These resins can offer high capacity and stability across a wide pH range, making them suitable for various dye structures. researchgate.net

Bio-sorbents: Research has shown the potential of using natural materials like fish scales as a bio-adsorbent for the removal and isolation of this compound from wastewater, demonstrating a novel and cost-effective SPI approach. researchgate.net

Table 2: Comparison of Solid-Phase Isolation Sorbents for Dye Analysis

Sorbent TypeRetention MechanismTypical AnalytesExample Application
Reversed-Phase (e.g., C18, HLB) Hydrophobic interactions. researchgate.netNon-polar to moderately polar organic molecules.General purpose extraction of various synthetic dyes from food and water. researchgate.netfda.gov
Strong Anion Exchanger (SAX) Electrostatic interaction (ion exchange). scpscience.comAnionic compounds (e.g., those with sulfonic or carboxylic acid groups).Selective isolation of acidic dyes like this compound from complex matrices.
Polymeric Resins (e.g., Amberlite) Multiple interactions including hydrophobic and ion-exchange.Wide range of organic compounds, including various dyes.Pre-concentration of sunset yellow dye from solutions. researchgate.net
Bio-Sorbents (e.g., Fish Scales) Adsorption, potential for ion-exchange and complexation.Anionic acid dyes.Removal of Acid Red 1, Acid Blue 45, and this compound from textile wastewater. researchgate.net

Membrane Filtration and Other Pre-concentration Techniques

Membrane Filtration is a pressure-driven separation technology that uses a semi-permeable membrane to separate components in a fluid based on their size and shape. alfalaval.se It is particularly useful as a pre-concentration step for dilute samples, such as environmental water or industrial effluent containing azo dyes. mst.dk The main advantage of membrane filtration is that it is a physical process that does not require chemical additives and can be operated at ambient temperatures, preserving the integrity of thermolabile compounds. alfalaval.semdpi.com

For dye concentration, the most relevant types of membrane filtration are Ultrafiltration (UF) and Nanofiltration (NF):

Ultrafiltration (UF): UF membranes have pore sizes typically ranging from 0.001 to 0.1 micrometers and are effective at retaining macromolecules, colloids, and larger particles while allowing water and small solutes to pass through. watertechnologies.com This makes UF suitable for concentrating dyes like this compound from large volumes of water. researchgate.net

Nanofiltration (NF): NF membranes have even smaller pores (around 0.001 micrometers) and can separate small organic molecules and multivalent ions from monovalent ions and water. watertechnologies.com NF is highly effective for concentrating and partially purifying dye solutions, offering high rejection rates for colored compounds. mdpi.com

The process involves forcing the sample solution across the membrane surface; the solvent and smaller solutes pass through the membrane as permeate, while the larger dye molecules are retained in a smaller volume, known as the retentate or concentrate. alfalaval.se

Table 3: Characteristics of Membrane Filtration Techniques for Dye Concentration

TechniqueTypical Pore SizeOperating PrincipleApplication for this compound
Microfiltration (MF) 0.1 - 10 µm watertechnologies.comRemoves suspended solids, bacteria, and large colloids. watertechnologies.comPrimarily used as a pre-treatment step to prevent fouling of UF/NF membranes, not for dye concentration itself. mdpi.com
Ultrafiltration (UF) 0.001 - 0.1 µm watertechnologies.comRetains macromolecules, viruses, and larger organic molecules. watertechnologies.comConcentration of this compound from large volumes of wastewater by retaining the dye molecules. researchgate.net
Nanofiltration (NF) ~0.001 µm watertechnologies.comRetains divalent ions and larger organic molecules, including most dyes. mdpi.comwatertechnologies.comHigh-efficiency concentration and purification of this compound, separating it from smaller salts and organic matter. mdpi.com

Other Pre-concentration Techniques build upon the principles of LLI and SPI to achieve even greater enrichment factors. One such advanced method is Dispersive Solid-Phase Microextraction (DSPME) . In DSPME, a small amount of sorbent material is dispersed directly into the sample solution. bohrium.com The large surface area contact allows for very fast and efficient adsorption of the target analyte. After a short period, the sorbent is collected (often by centrifugation or using magnetic sorbents) and the analyte is eluted. This technique minimizes solvent usage and extraction time while providing high recovery and pre-concentration factors, making it suitable for trace analysis of synthetic dyes in complex matrices like foodstuffs. bohrium.com

Kinetics and Mechanistic Insights into Acid Yellow 127 Transformation Pathways

Comprehensive Reaction Kinetics Modeling of Acid Yellow 127 Degradation and Removal Processes

The degradation and removal of this compound from aqueous solutions are often analyzed using various kinetic models to understand the reaction rates and mechanisms. These models are crucial for optimizing treatment processes. Commonly applied models include the pseudo-first-order and pseudo-second-order kinetics, as well as the Langmuir-Hinshelwood model for heterogeneous catalytic processes.

The pseudo-first-order kinetic model assumes that the rate of reaction is dependent on the concentration of one reactant. For the degradation of azo dyes, this is often the dye concentration itself. The linear form of the pseudo-first-order equation is expressed as:

ln(qe - qt) = ln(qe) - k1t

where:

qe (mg/g) is the amount of dye adsorbed at equilibrium.

qt (mg/g) is the amount of dye adsorbed at time t.

k1 (min-1) is the rate constant of the pseudo-first-order adsorption. nih.goviwaponline.com

Conversely, the pseudo-second-order kinetic model suggests that the rate-limiting step may be chemical sorption involving valency forces through sharing or exchange of electrons between the adsorbent and the adsorbate. This model often provides a better correlation for experimental data in dye adsorption studies. nih.goviwaponline.com

For photocatalytic degradation processes, the Langmuir-Hinshelwood (L-H) model is frequently employed. researchgate.netscirp.org This model describes the relationship between the initial degradation rate and the initial concentration of the substrate. The L-H model can be represented by the equation:

1/kapp = 1/(KsKr) + [Dye]/Ks

where:

kapp is the apparent pseudo-first-order rate constant.

Ks is the intrinsic surface reaction rate constant.

Kr is the Langmuir-Hinshelwood adsorption equilibrium constant. scirp.org

Kinetic studies on similar acid dyes have shown that the degradation often follows pseudo-first-order or pseudo-second-order kinetics. For instance, the degradation of Acid Yellow 23 was found to follow a pseudo-first-order reaction consistent with the Langmuir-Hinshelwood mechanism. scirp.orgscirp.org In another study involving the photocatalytic degradation of food dyes, the process was well-fitted by the Langmuir-Hinshelwood model. researchgate.net

Interactive Data Table: Kinetic Models for Dye Degradation

Kinetic ModelKey ParametersTypical ApplicationCorrelation Coefficient (R²) Example
Pseudo-First-Order k1 (rate constant)Adsorption kinetics0.8639 (for AY24) jmaterenvironsci.com
Pseudo-Second-Order k2 (rate constant)Adsorption kinetics0.9995 (for AY24) jmaterenvironsci.com
Langmuir-Hinshelwood Ks, KrPhotocatalytic degradation0.98 (for AY 23) scirp.orgscirp.org

Identification and Pathway Elucidation of this compound Degradation and Transformation Products

The degradation of this compound, an azo dye, involves the breakdown of its complex molecular structure into smaller, often less colored or colorless, intermediate compounds. The primary step in the degradation of azo dyes is the cleavage of the azo linkage (-N=N-), which is responsible for the dye's color. This cleavage can occur through various advanced oxidation processes (AOPs) or biological treatments.

Following the initial azo bond cleavage, further degradation of the resulting aromatic amines and other intermediates takes place. These secondary decomposition processes involve the breakdown of the pyrazolone (B3327878) moiety and the elimination of functional groups such as chlorine substituents and the sulfonate group. The degradation pathway can lead to the formation of various aromatic fragments and nitrogen-containing compounds.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) are instrumental in identifying these degradation intermediates. jwent.netjwent.net For example, in the degradation of a similar dye, Direct Yellow 12, HPLC-MS/MS was used to elucidate the mechanistic pathway, identifying intermediate products formed during the process. jwent.netjwent.net The drop in pH during degradation often indicates the formation of acidic by-products like H₂SO₄ from the sulfonate groups and various aliphatic acids. jwent.net

The degradation of Acid Yellow 25 by Marinobacter gudaonensis AY-13 resulted in several smaller molecules with different molecular weights, indicating the breakdown of the parent dye molecule. psu.edu These studies highlight that the degradation of complex dyes like this compound proceeds through a series of intermediate products before potential complete mineralization to CO₂, H₂O, and inorganic ions.

Interactive Data Table: Potential Degradation Intermediates of Azo Dyes

Intermediate TypeFormation PathwayAnalytical Detection Method
Aromatic Amines Cleavage of azo bondGC-MS, HPLC-MS/MS
Chlorinated Aromatic Amines Cleavage of azo bond and subsequent reactionsLC-MS/MS
Pyrazolone Fragments Breakdown of the pyrazolone ringGC-MS
Sulfonated Aromatics Cleavage of the molecule while retaining the sulfonate groupHPLC-MS/MS
Aliphatic Acids Ring opening of aromatic intermediatesHPLC-MS/MS

Role and Generation of Reactive Species in this compound Oxidation and Reduction (e.g., Hydroxyl Radicals, Superoxide (B77818) Radicals)

The transformation of this compound is heavily influenced by the generation of reactive species, particularly in advanced oxidation processes (AOPs). These highly reactive species are the primary agents responsible for the oxidative degradation of the dye molecule.

Superoxide radicals (O₂•⁻) are another important reactive oxygen species (ROS). mdpi.com They are formed as a by-product of mitochondrial respiration and through the activity of enzymes like NADPH oxidase. nih.govnih.gov While less reactive than hydroxyl radicals, superoxide radicals can contribute to the degradation process and also serve as a precursor to other ROS. mdpi.comnih.gov For instance, the dismutation of superoxide radicals can produce hydrogen peroxide, which can then react to form the highly reactive hydroxyl radical. mdpi.comspringermedizin.de

The generation and role of these reactive species are often studied using radical scavengers to identify the dominant oxidant in a particular degradation system. The presence of certain ions in the wastewater can also affect the generation and reactivity of these species, for example, by scavenging hydroxyl radicals or forming less reactive complexes with the catalyst. researchgate.net The biological activity and environmental impact of some dyes have been linked to their ability to generate ROS, which can lead to oxidative stress.

Interactive Data Table: Key Reactive Species in Dye Degradation

Reactive SpeciesChemical FormulaGeneration MethodRole in Degradation
Hydroxyl Radical •OHFenton reaction (Fe²⁺ + H₂O₂), Photo-Fenton, UV/H₂O₂Powerful, non-selective oxidant; cleaves azo bonds and aromatic rings. researchgate.netresearchgate.net
Superoxide Radical O₂•⁻Enzymatic reactions (e.g., NADPH oxidase), mitochondrial respirationContributes to degradation, precursor to other ROS like H₂O₂. mdpi.comnih.gov
Hydrogen Peroxide H₂O₂Dismutation of superoxide radicalsPrecursor to hydroxyl radicals in Fenton processes. mdpi.com

Q & A

Q. What factors influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent. Under acidic conditions (pH 2–4), the dye exhibits higher photostability but may hydrolyze at elevated temperatures. In alkaline media (pH >8), sulfonate groups deprotonate, increasing solubility but reducing lightfastness. Conduct accelerated aging tests (e.g., ISO 105-B02 for lightfastness) and monitor degradation via UV-Vis spectral changes .

Advanced Research Questions

Q. How can researchers design experiments to investigate the adsorption mechanisms of this compound onto nanomaterials?

  • Methodological Answer :
  • Adsorbent Selection : Use S-doped Fe2O3/C nanocomposites for enhanced adsorption capacity due to sulfur’s electron-donating properties .
  • Isotherm Models : Apply Langmuir and Freundlich models to determine monolayer vs. multilayer adsorption.
  • Kinetic Studies : Use pseudo-second-order kinetics to assess chemisorption dominance. Validate with XPS to identify surface interactions (e.g., Cl–Fe bonding) .

Q. What advanced techniques resolve contradictions in reported dye stability under varying pH and ionic strength?

  • Methodological Answer :
  • Controlled Variable Testing : Isolate pH and ionic strength effects using buffered solutions (e.g., acetate buffer for pH 4, phosphate buffer for pH 7).
  • Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. Use multivariate regression to identify dominant factors (e.g., Cl<sup>−</sup> ions accelerating hydrolysis) .
  • Molecular Dynamics Simulations : Model dye-solvent interactions to predict stability trends .

Q. How can researchers evaluate the environmental impact of this compound degradation byproducts?

  • Methodological Answer :
  • Degradation Pathways : Use LC-MS/MS to identify intermediates (e.g., chlorinated aromatic amines) during photocatalytic degradation .
  • Toxicity Assays : Perform Daphnia magna bioassays to assess acute toxicity (LC50) of degradation products.
  • Ecotoxicity Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict persistence and bioaccumulation potential .

Q. What methodologies optimize this compound for niche applications like protein staining or biosensing?

  • Methodological Answer :
  • Functionalization : Conjugate the dye with biomolecules (e.g., antibodies) via EDC/NHS coupling. Validate binding efficiency using fluorescence quenching assays.
  • Surface Plasmon Resonance (SPR) : Monitor real-time interactions between dye-conjugated probes and target analytes .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., molar ratios, solvent purity) and instrument calibration details (e.g., HPLC column batch) to ensure repeatability .
  • Conflict Resolution : Use Bland-Altman plots to assess agreement between spectrophotometric and chromatographic purity measurements .
  • Ethical Reporting : Disclose funding sources and potential conflicts of interest, adhering to journal guidelines like Advanced Journal of Chemistry, Section B .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.